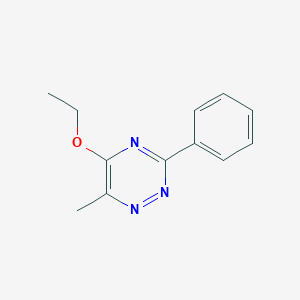![molecular formula C10H12BrN5O3S B054583 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113589-05-2](/img/structure/B54583.png)
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiophene derivatives and is known for its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters in the brain, leading to its potential as an analgesic and anxiolytic agent.
Biochemische Und Physiologische Effekte
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to reduce pain and anxiety in animal models. 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a good safety profile. It has also been shown to have a number of potential therapeutic applications. However, there are some limitations to its use in lab experiments. It is not yet fully understood how it works, and more research is needed to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide. One area of research is to further explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of research is to better understand its mechanism of action and how it interacts with different enzymes and neurotransmitters in the body. Additionally, more research is needed to determine the optimal dosage and administration route for 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide in humans.
Synthesemethoden
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiophene to form 5-bromo-2-methoxy-N-(thiophen-2-yl)benzamide. This compound is then reacted with sodium hydride and 2-bromo-2-methylpropane to form the final product, 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has also been studied for its potential as an analgesic and anxiolytic agent.
Eigenschaften
CAS-Nummer |
113589-05-2 |
|---|---|
Produktname |
4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
Molekularformel |
C10H12BrN5O3S |
Molekulargewicht |
362.21 g/mol |
IUPAC-Name |
4-bromo-5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrN5O3S/c1-4(2)19-6-5(11)9(18-3)20-7(6)8(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17) |
InChI-Schlüssel |
XIKZMCFUZGLKTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
Kanonische SMILES |
CC(C)OC1=C(SC(=C1Br)OC)C(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





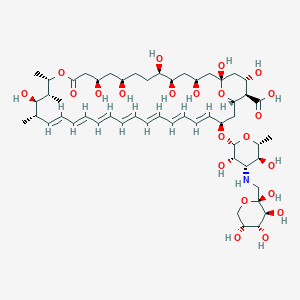

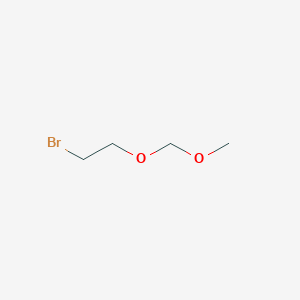
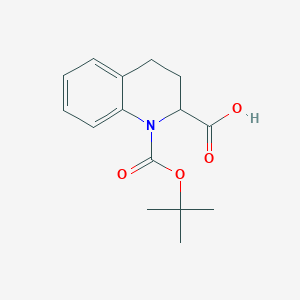
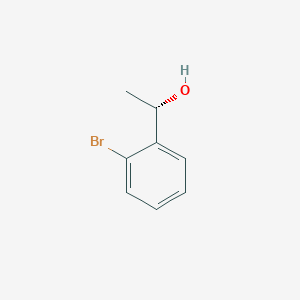
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
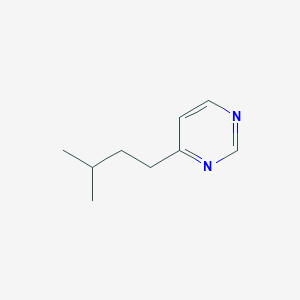
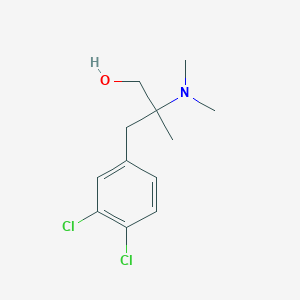
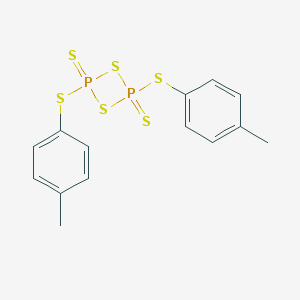
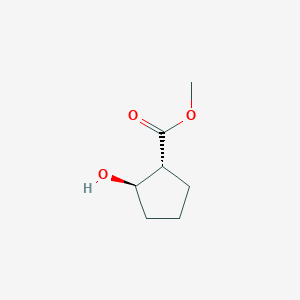
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
